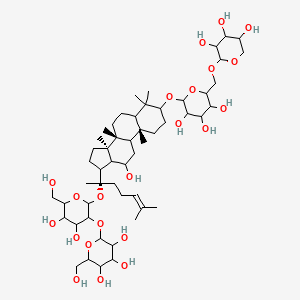
20(R)-Propanaxadiol;R-ginsenoside Rg3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
20®-Propanaxadiol; R-ginsenoside Rg3:
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 20®-Propanaxadiol; R-ginsenoside Rg3 typically involves the extraction and purification from Panax ginseng roots. The process includes:
Extraction: The ginseng roots are dried and powdered, followed by extraction using solvents like ethanol or methanol.
Purification: The extract is subjected to chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate 20®-Propanaxadiol; R-ginsenoside Rg3.
Hydrolysis: Enzymatic or acid hydrolysis is used to convert precursor ginsenosides into 20®-Propanaxadiol; R-ginsenoside Rg3.
Industrial Production Methods
Industrial production methods focus on optimizing yield and purity. Techniques include:
Biotransformation: Using microbial or enzymatic processes to convert ginsenosides into 20®-Propanaxadiol; R-ginsenoside Rg3.
Fermentation: Employing specific strains of microorganisms to enhance the production of the desired compound.
Advanced Chromatography: Utilizing large-scale chromatographic systems for efficient separation and purification.
化学反応の分析
Types of Reactions
20®-Propanaxadiol; R-ginsenoside Rg3 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups, potentially altering its biological activity.
Reduction: Reductive reactions can convert ketone groups to alcohols, impacting its solubility and efficacy.
Substitution: Functional groups on the molecule can be substituted to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles in polar aprotic solvents.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 20®-Propanaxadiol; R-ginsenoside Rg3, each with unique pharmacological profiles.
科学的研究の応用
Chemistry
In chemistry, 20®-Propanaxadiol; R-ginsenoside Rg3 is used as a model compound to study saponin chemistry and its interactions with other molecules. It serves as a precursor for synthesizing novel derivatives with potential therapeutic applications.
Biology
Biologically, this compound is studied for its effects on cellular processes such as apoptosis, cell cycle regulation, and signal transduction. It is particularly noted for its ability to modulate immune responses and inhibit cancer cell proliferation.
Medicine
In medicine, 20®-Propanaxadiol; R-ginsenoside Rg3 is investigated for its potential in treating various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. Clinical studies have shown its efficacy in enhancing the effects of chemotherapy and reducing side effects.
Industry
Industrially, it is used in the formulation of health supplements and functional foods aimed at improving overall health and well-being. Its anti-fatigue and cognitive-enhancing properties make it a popular ingredient in nutraceuticals.
作用機序
The mechanism of action of 20®-Propanaxadiol; R-ginsenoside Rg3 involves multiple molecular targets and pathways:
Anti-cancer: It induces apoptosis in cancer cells by activating caspases and inhibiting the PI3K/Akt pathway.
Anti-inflammatory: It reduces inflammation by inhibiting the NF-κB pathway and decreasing the production of pro-inflammatory cytokines.
Neuroprotection: It protects neurons by reducing oxidative stress and modulating neurotransmitter levels.
類似化合物との比較
Similar Compounds
- 20(S)-Propanaxadiol; S-ginsenoside Rg3
- Ginsenoside Rh2
- Ginsenoside Rb1
Uniqueness
20®-Propanaxadiol; R-ginsenoside Rg3 is unique due to its specific stereochemistry, which significantly influences its biological activity. Compared to its S-isomer, it has a higher stability and distinct pharmacokinetic properties, making it more effective in certain therapeutic applications.
特性
分子式 |
C53H90O22 |
|---|---|
分子量 |
1079.3 g/mol |
IUPAC名 |
2-[4,5-dihydroxy-6-(hydroxymethyl)-2-[(2S)-2-[(8R,10R,14R)-12-hydroxy-4,4,8,10,14-pentamethyl-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxy-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C53H90O22/c1-23(2)10-9-14-53(8,75-48-44(40(64)36(60)28(20-55)71-48)74-47-43(67)38(62)35(59)27(19-54)70-47)24-11-16-52(7)33(24)25(56)18-31-50(5)15-13-32(49(3,4)30(50)12-17-51(31,52)6)73-46-42(66)39(63)37(61)29(72-46)22-69-45-41(65)34(58)26(57)21-68-45/h10,24-48,54-67H,9,11-22H2,1-8H3/t24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47?,48?,50-,51+,52+,53-/m0/s1 |
InChIキー |
VMFHKVMQSYOBAV-MCMLTULOSA-N |
異性体SMILES |
CC(=CCC[C@@](C)(C1CC[C@@]2(C1C(CC3[C@]2(CCC4[C@@]3(CCC(C4(C)C)OC5C(C(C(C(O5)COC6C(C(C(CO6)O)O)O)O)O)O)C)C)O)C)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C |
正規SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)COC6C(C(C(CO6)O)O)O)O)O)O)C)C)O)C)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,3R,6R,7Z,11Z,13R,16S,17S,20S,21R,22S,23Z)-17,23-dihydroxy-3,4,6,8,12,14,20,22-octamethyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaene-25,27-dione](/img/structure/B10780467.png)
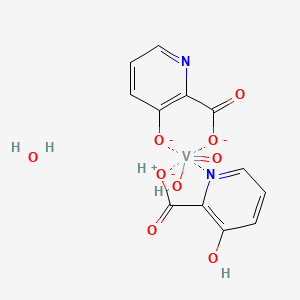
![(1'S,2S,3R,4'R,6R,8'S,10'E,12'R,13'R,14'E,16'E,20'S,21'S,24'R)-2-cyclohexyl-12',21',24'-trihydroxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B10780477.png)
![12-[1-[4-(2-Ethoxyethoxy)-3-methoxycyclohexyl]propan-2-yl]-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B10780480.png)
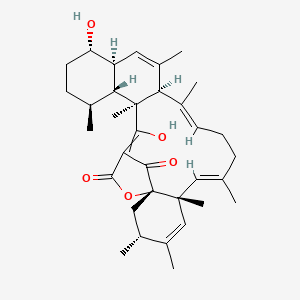


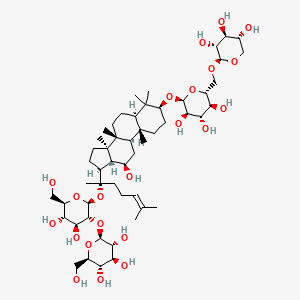
![(1'R,2R,3S,4'S,6S,8'R,12'S,13'S,20'R,21'R,24'S)-2-cyclohexyl-12',21',24'-trihydroxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B10780508.png)
![(7E,23Z)-17,23-dihydroxy-3,4,6,8,12,14,20,22-octamethyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaene-25,27-dione](/img/structure/B10780527.png)
![(2S,3R,4R,5R,6S)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6S,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B10780528.png)
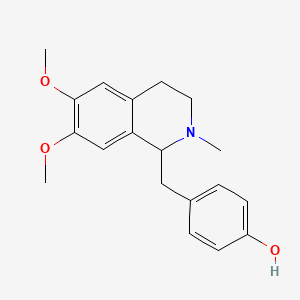
![(2R,3R,4R,5R,6S)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B10780546.png)
![(7Z,23Z)-17,23-dihydroxy-3,4,6,8,12,14,20,22-octamethyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaene-25,27-dione](/img/structure/B10780551.png)
